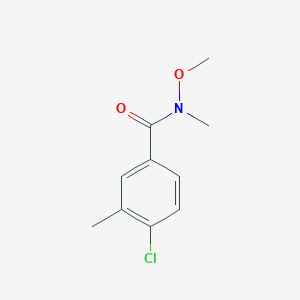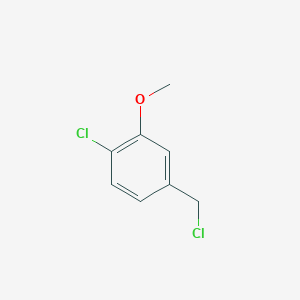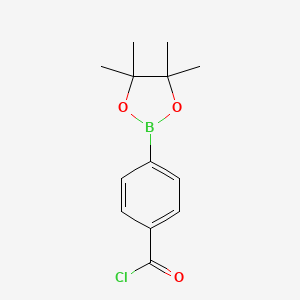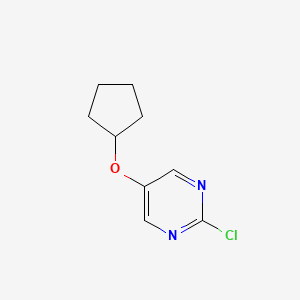
4-Chlor-N-Methoxy-N,3-dimethylbenzamid
Übersicht
Beschreibung
4-chloro-N-methoxy-N,3-dimethylbenzamide is an organic compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol . This compound is characterized by the presence of a chloro group at the 4-position, a methoxy group at the N-position, and two methyl groups at the 3-position of the benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-methoxy-N,3-dimethylbenzamide is utilized in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Biochemische Analyse
Biochemical Properties
4-chloro-N-methoxy-N,3-dimethylbenzamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The nature of these interactions includes binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, 4-chloro-N-methoxy-N,3-dimethylbenzamide can interact with transport proteins, affecting the transport of other molecules across cell membranes .
Cellular Effects
The effects of 4-chloro-N-methoxy-N,3-dimethylbenzamide on various types of cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . It can alter gene expression by modulating transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, 4-chloro-N-methoxy-N,3-dimethylbenzamide affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the rate of metabolic reactions .
Molecular Mechanism
The molecular mechanism of action of 4-chloro-N-methoxy-N,3-dimethylbenzamide involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, 4-chloro-N-methoxy-N,3-dimethylbenzamide can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of other substrates . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-chloro-N-methoxy-N,3-dimethylbenzamide have been observed to change over time. The stability of this compound is influenced by factors such as temperature and pH, with degradation occurring more rapidly under acidic or basic conditions . Long-term exposure to 4-chloro-N-methoxy-N,3-dimethylbenzamide has been shown to result in cumulative effects on cellular function, including alterations in cell proliferation and apoptosis rates . In vitro studies have demonstrated that the compound’s effects can persist for several days, depending on the concentration and exposure duration .
Dosage Effects in Animal Models
The effects of 4-chloro-N-methoxy-N,3-dimethylbenzamide vary with different dosages in animal models. At low doses, the compound has been observed to have minimal impact on physiological functions . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been identified, where a specific dosage level must be reached before significant biological effects are observed . These findings highlight the importance of careful dosage control in experimental settings to avoid adverse effects .
Metabolic Pathways
4-chloro-N-methoxy-N,3-dimethylbenzamide is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by other metabolic enzymes . The interaction of 4-chloro-N-methoxy-N,3-dimethylbenzamide with these enzymes can affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of 4-chloro-N-methoxy-N,3-dimethylbenzamide within cells and tissues are facilitated by specific transporters and binding proteins . These proteins help in the uptake and efflux of the compound, influencing its localization and accumulation within different cellular compartments . The distribution of 4-chloro-N-methoxy-N,3-dimethylbenzamide can affect its biological activity, as the concentration of the compound in specific tissues determines its efficacy and potential toxicity .
Subcellular Localization
The subcellular localization of 4-chloro-N-methoxy-N,3-dimethylbenzamide is critical for its activity and function. This compound is known to localize in the endoplasmic reticulum and mitochondria, where it interacts with enzymes involved in metabolic processes . Targeting signals and post-translational modifications play a role in directing 4-chloro-N-methoxy-N,3-dimethylbenzamide to these specific compartments . The localization of the compound within these organelles can influence its ability to modulate metabolic pathways and cellular functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-methoxy-N,3-dimethylbenzamide typically involves the reaction of 4-chlorobenzoic acid with N-methoxy-N,3-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which then reacts with the amine to yield the desired benzamide .
Industrial Production Methods
Industrial production methods for 4-chloro-N-methoxy-N,3-dimethylbenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-N-methoxy-N,3-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Substituted benzamides with various functional groups.
Wirkmechanismus
The mechanism of action of 4-chloro-N-methoxy-N,3-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors to modulate signaling pathways and exert its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methoxy-N-methylbenzamide: Similar structure but lacks the chloro and additional methyl groups.
4-chloro-N,N-dimethylbenzamide: Similar structure but lacks the methoxy group.
N,N-dimethylbenzamide: Lacks both the chloro and methoxy groups.
Uniqueness
4-chloro-N-methoxy-N,3-dimethylbenzamide is unique due to the presence of both the chloro and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it valuable in various research applications .
Eigenschaften
IUPAC Name |
4-chloro-N-methoxy-N,3-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-7-6-8(4-5-9(7)11)10(13)12(2)14-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAQQBYNHFYZEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N(C)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2-Chloro-6-((4-methylpiperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1456921.png)
![Methyl 5-bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate](/img/structure/B1456927.png)

![2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B1456931.png)

![[1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanamine](/img/structure/B1456934.png)

![4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1456937.png)





